Product packaging for Methyl 3-[(chlorosulfonyl)methyl]benzoate(Cat. No.:CAS No. 174961-63-8)

Methyl 3-[(chlorosulfonyl)methyl]benzoate

Cat. No.: B171250
CAS No.: 174961-63-8
M. Wt: 248.68 g/mol
InChI Key: QFJXEOZOBANBNV-UHFFFAOYSA-N
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Description

Overview of Benzoate (B1203000) Ester Chemistry and its Synthetic Significance

Benzoate esters are a class of organic compounds derived from the esterification of benzoic acid and its derivatives with alcohols. guidechem.comsigmaaldrich.com The ester functional group, characterized by a carbonyl group adjacent to an ether linkage, is a cornerstone of synthetic chemistry. guidechem.com The synthesis of these esters is most commonly achieved through Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. sigmaaldrich.com

The significance of benzoate esters is widespread across multiple industries. In pharmaceuticals, they can be used to mask the unpleasant taste of medications, thereby improving patient compliance. guidechem.com Their characteristic sweet and floral scents make them valuable components in the perfume and cosmetics industries. sigmaaldrich.comguidechem.com Furthermore, in a laboratory setting, the benzoate ester group can serve as a protecting group for alcohols or as a precursor to other functional groups through reactions like hydrolysis, aminolysis, and reduction. guidechem.comcymitquimica.com For instance, esters can be hydrolyzed back to carboxylic acids and alcohols, react with amines to form amides (aminolysis), or be selectively reduced to aldehydes. guidechem.com

Overview of Sulfonyl Chloride Chemistry: Reactivity, Functional Diversity, and Synthetic Utility

Sulfonyl chlorides (R-SO₂Cl) are highly reactive chemical compounds characterized by a sulfonyl group single-bonded to a chlorine atom. sigmaaldrich.com This functional group is a powerful electrophile, meaning it readily reacts with nucleophiles (electron-rich species). The high reactivity stems from the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which makes the sulfur atom highly susceptible to nucleophilic attack and the chloride ion an excellent leaving group.

This reactivity is harnessed extensively in organic synthesis. A primary application of sulfonyl chlorides is the synthesis of sulfonamides, which are formed through a reaction with primary or secondary amines. sigmaaldrich.com The sulfonamide moiety is a key structural feature in a multitude of clinically important drugs, including antibiotics and diuretics. Additionally, sulfonyl chlorides react with alcohols to produce sulfonate esters, which are valuable intermediates in various chemical transformations. sigmaaldrich.com The versatility of sulfonyl chlorides allows chemists to introduce the sulfonyl group into molecules, which can then be used to build more complex structures or to act as a protecting group.

Distinctive Features and Research Importance of the Chlorosulfonylmethyl Moiety in Aromatic Systems

The chlorosulfonylmethyl group (-CH₂SO₂Cl) attached to an aromatic ring, as seen in Methyl 3-[(chlorosulfonyl)methyl]benzoate, is a particularly interesting structural motif. It combines the high reactivity of a sulfonyl chloride with the structural framework of a benzyl (B1604629) group. This bifunctionality is of significant research importance.

The sulfonyl chloride portion can engage in all the characteristic reactions mentioned previously, such as forming sulfonamides with amines or sulfonate esters with alcohols. The methylene (B1212753) (-CH₂-) linker provides flexibility and acts as a spacer between the reactive sulfonyl chloride and the aromatic ring. This separation can be crucial in modulating the electronic properties and steric environment of the reactive center, potentially leading to unique reactivity or selectivity in complex synthetic pathways. This moiety effectively allows chemists to "tether" a sulfonyl group to an aromatic system, opening up avenues for creating novel molecular architectures.

Current Research Landscape of this compound and Structurally Related Compounds

Specific research focused exclusively on this compound is not extensively documented in publicly available literature. However, its identity is confirmed by its Chemical Abstracts Service (CAS) number, 174961-63-8. The research landscape is better understood by examining studies on its constituent functional parts and structurally related analogs.

The chemical community possesses a deep understanding of benzoate esters and sulfonyl chlorides as individual building blocks. cymitquimica.com Chemical suppliers list numerous derivatives, indicating their widespread use in synthesis. guidechem.com Research on structurally related compounds often involves using bifunctional molecules to create libraries of new compounds for high-throughput screening in drug discovery. For example, a molecule with two different reactive sites allows for a stepwise and controlled synthesis, where one part of the molecule can be reacted while the other remains intact for a subsequent transformation. Analogs such as methyl benzoate and its derivatives have been studied for various applications, including their potential as environmentally benign insecticides.

Motivation and Scope of Research on this compound

The primary motivation for research into this compound stems from its potential as a versatile bifunctional building block. The presence of two distinct reactive centers—the ester and the sulfonyl chloride—on the same molecule offers significant synthetic advantages. These two groups can exhibit different reactivities, allowing for selective or orthogonal chemical modifications.

The scope of research on this compound would logically include:

Synthesis of Novel Heterocycles: The sulfonyl chloride can react with a dinucleophile (a molecule with two nucleophilic sites) to form a ring system, with the benzoate ester available for further modification.

Development of Chemical Probes: The sulfonyl chloride can be used to covalently link the molecule to biological targets like proteins, while the ester group could be modified with a fluorescent tag or a reporter group.

Combinatorial Chemistry: The compound is an ideal scaffold for creating large libraries of molecules. One functional group can be reacted with a set of building blocks, followed by reaction of the second functional group with another set, rapidly generating a diverse array of new chemical entities for screening.

Materials Science: Bifunctional molecules can be used as cross-linkers or monomers in the synthesis of new polymers with tailored properties.

In essence, this compound represents a valuable but underexplored tool for synthetic chemists aiming to construct complex and functionally diverse molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 174961-63-8,
Molecular Formula C₉H₉ClO₄S
Molecular Weight 248.69 g/mol , guidechem.com
Monoisotopic Mass 247.9910076 g/mol

Table 2: Representative Reactions of the Functional Groups in this compound

Functional GroupReagent(s)Product TypeSignificance
Benzoate Ester Water, Acid Catalyst (H₃O⁺)Carboxylic AcidHydrolysis reaction, deprotection. guidechem.com
Benzoate Ester Ammonia or Amine (R₂NH)AmideFormation of amides (Aminolysis). guidechem.com
Benzoate Ester Reducing Agent (e.g., DIBAH)AldehydeSelective reduction. guidechem.com
Sulfonyl Chloride Water (H₂O)Sulfonic AcidHydrolysis, typically an undesired side reaction. sigmaaldrich.com
Sulfonyl Chloride Alcohol (R'OH)Sulfonate EsterFormation of key synthetic intermediates.
Sulfonyl Chloride Amine (R'₂NH)SulfonamideSynthesis of biologically active compounds. sigmaaldrich.com
Sulfonyl Chloride Arenes (e.g., Benzene), Lewis AcidSulfoneFriedel-Crafts sulfonation. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO4S B171250 Methyl 3-[(chlorosulfonyl)methyl]benzoate CAS No. 174961-63-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(chlorosulfonylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-14-9(11)8-4-2-3-7(5-8)6-15(10,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJXEOZOBANBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623761
Record name Methyl 3-[(chlorosulfonyl)methyl]benzoate
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URL https://comptox.epa.gov/dashboard/DTXSID30623761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174961-63-8
Record name Methyl 3-[(chlorosulfonyl)methyl]benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-[(chlorosulfonyl)methyl]benzoate
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Synthetic Methodologies and Route Development for Methyl 3 Chlorosulfonyl Methyl Benzoate

Strategies for the Synthesis of Methyl Benzoate (B1203000) Precursors

The foundational step in synthesizing methyl 3-[(chlorosulfonyl)methyl]benzoate is the preparation of a suitable methyl benzoate precursor. The most common and direct method for synthesizing methyl benzoate is the Fischer esterification of benzoic acid with methanol (B129727). chegg.comuomustansiriyah.edu.iq This acid-catalyzed reaction is a reversible process, and to drive the equilibrium towards the product, an excess of methanol is often used, or the water formed during the reaction is removed. chegg.comuomustansiriyah.edu.iq

A typical laboratory-scale procedure involves refluxing benzoic acid and methanol in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid. chegg.comprepchem.com The reaction mixture is then worked up to isolate the methyl benzoate. Industrial processes may employ reactive distillation to continuously remove water and shift the equilibrium, thereby increasing the reaction rate and yield. google.com

Methods for the Introduction of the Chlorosulfonylmethyl Group at the Meta-Position

The introduction of the chlorosulfonylmethyl group at the meta-position of the benzoate ring is a critical step that defines the final product. The directing effects of the substituents on the benzene (B151609) ring play a significant role in this process. The ester group (-COOCH3) is a meta-director for electrophilic aromatic substitution reactions. masterorganicchemistry.comyoutube.com This property is fundamental in achieving the desired 3-substituted product.

Direct Chlorosulfonation of Methyl-Substituted Benzoates

Direct chlorosulfonation of a methyl-substituted benzoate, such as methyl 3-methylbenzoate (B1238549), is a potential route. However, this method can be challenging due to the harsh reagents typically used for chlorosulfonation, which can lead to side reactions and difficulty in controlling the regioselectivity. The methyl group is an ortho-, para-director, which would compete with the meta-directing ester group, potentially leading to a mixture of isomers. masterorganicchemistry.comyoutube.comkhanacademy.org

Oxidative Chlorination of Sulfur-Containing Precursors (e.g., Thiols, Disulfides, Sulfides)

A more controlled and widely employed strategy involves the oxidative chlorination of a pre-installed sulfur-containing group at the meta-position. This approach allows for greater control over the regiochemistry and often proceeds under milder conditions. The starting material for this step would be methyl 3-(thiomethyl)benzoate or a related sulfur-containing derivative. The synthesis of such precursors can be achieved through various established methods in organic synthesis.

The oxidative chlorination transforms the sulfur-containing group into the desired sulfonyl chloride. lookchem.comresearchgate.net This transformation is a key step and can be accomplished using various reagent systems.

Several reagent systems have been developed for the efficient oxidative chlorination of thiols and other sulfur-containing compounds to sulfonyl chlorides. These methods often offer advantages over traditional techniques that use hazardous reagents like chlorine gas. researchgate.net

Hydrogen Peroxide/Zirconium Tetrachloride (H2O2/ZrCl4): This system is a highly efficient reagent for the direct oxidative conversion of thiols and disulfides to their corresponding sulfonyl chlorides. organic-chemistry.orgresearchgate.net The reaction proceeds with high purity, excellent yields, and very short reaction times under mild conditions, avoiding harsh reagents. organic-chemistry.org A notable exotherm has been observed when using this method on a larger scale, necessitating careful temperature control. orgsyn.org

Hydrogen Peroxide/Phosphorus Oxychloride (H2O2/POCl3): The combination of hydrogen peroxide and phosphorus oxychloride is effective for the selective oxidation of sulfides and disulfides to sulfonyl chlorides. researchgate.net The ratio of the reagents needs to be optimized for efficient conversion.

Other Reagent Systems: Other notable systems for oxidative chlorination include:

N-Chlorosuccinimide (NCS): NCS can be used for the in situ generation of sulfonyl chlorides from thiols, followed by reaction with other nucleophiles. organic-chemistry.orgnih.gov The mechanism of NCS-mediated chlorination is complex and can involve the release of molecular chlorine. ed.ac.ukacs.org

Trichloroisocyanuric acid (TCCA): TCCA is another mild and efficient reagent for the oxidative chlorination of sulfur compounds. researchgate.net

Hydrogen Peroxide/Thionyl Chloride (H2O2/SOCl2): This combination is a highly reactive system for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.orgcapes.gov.br

The choice of reagent system often depends on the specific substrate, desired reaction conditions, and scalability.

Table 1: Comparison of Reagent Systems for Oxidative Chlorination

Reagent SystemAdvantagesDisadvantages
H2O2/ZrCl4 High yields, short reaction times, mild conditions. organic-chemistry.orgPotential for significant exotherm on larger scales. orgsyn.org
H2O2/POCl3 Effective for sulfides and disulfides. researchgate.netRequires careful optimization of reagent ratios.
NCS Allows for in situ generation and subsequent reactions. nih.govComplex mechanism, potential for side reactions. ed.ac.uk
TCCA Mild and efficient. researchgate.net
H2O2/SOCl2 Highly reactive, rapid conversions. organic-chemistry.orgcapes.gov.br

The mechanism of oxidative chlorination of thiols is believed to proceed through several key steps. While the exact pathway can vary depending on the specific reagents used, a general understanding involves the initial oxidation of the thiol.

In many cases, the reaction is thought to proceed through the formation of a disulfide intermediate. ed.ac.ukorganic-chemistry.org This disulfide is then further oxidized to a sulfinyl chloride, which is subsequently oxidized to the final sulfonyl chloride. pnas.org The presence of a chlorinating agent, either directly added or generated in situ, is essential for the formation of the sulfonyl chloride. For instance, in NCS-mediated reactions, HCl generated during the reaction can react with NCS to produce molecular chlorine, which then acts as the primary chlorinating species. ed.ac.ukacs.org

Integration of Esterification and Sulfonyl Chloride Formation Steps

For industrial-scale synthesis, the integration of multiple reaction steps into a streamlined process is highly desirable. This "one-pot" or "tandem" approach can reduce waste, save time, and lower costs.

In the context of this compound synthesis, a possible integrated process could involve the esterification of 3-(chlorosulfonyl)methyl]benzoic acid. A reported synthesis of a related compound, methyl 3-(chlorosulfonyl)-4-methylbenzoate, involves first treating the corresponding carboxylic acid with thionyl chloride to form the acid chloride, which is then reacted with methanol to yield the methyl ester. chemicalbook.com This suggests a potential route where the sulfonyl chloride is already in place on the aromatic ring before the ester is formed.

Alternatively, a process could be envisioned where a precursor like methyl 3-(thiomethyl)benzoate is synthesized and then subjected to oxidative chlorination in a subsequent step. A patent describes a "cascade method" for a similar compound where an intermediate is not isolated but is carried forward in solution for the subsequent oxidation step to form the sulfonyl chloride, embodying the principles of a green and efficient process. google.com

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is an area of active development, aiming to reduce the environmental impact of its production. This involves employing safer solvents, utilizing catalytic methods, and designing processes with high atom economy to minimize waste.

Traditional syntheses of sulfonyl chlorides often rely on volatile organic compounds (VOCs) as solvents. A significant advancement in green chemistry is the replacement of these hazardous solvents with more environmentally benign alternatives. Water is an ideal green solvent as it is non-toxic, non-flammable, and inexpensive. rsc.org Research has demonstrated the efficient synthesis of sulfonyl chlorides from thiols and disulfides via oxyhalogenation using reagents like oxone in water, achieving high yields under mild, room-temperature conditions. rsc.org

In some cases, a process can be designed to use a reagent as the solvent, which can be recycled. For example, in the synthesis of a related compound, excess chlorosulfonic acid was used as both reactant and solvent. semanticscholar.org While chlorosulfonic acid itself is hazardous, this approach can simplify the process if the excess acid is recovered and reused. Another green approach involves using deep eutectic solvents (DESs), which are biodegradable and have low volatility, as combined catalysts and extractants in esterification reactions. rsc.org

Catalytic methods are a cornerstone of green chemistry as they reduce the need for stoichiometric reagents, which often generate significant waste.

Esterification Catalysis: The esterification step, often the first in the synthesis from 3-methylbenzoic acid, traditionally uses strong mineral acids like sulfuric acid, which are corrosive and difficult to recycle. mdpi.com A greener alternative is the use of solid acid catalysts. Zirconium-based solid acids, particularly those supported on titanium, have been shown to be effective, reusable catalysts for the synthesis of various methyl benzoates. mdpi.com These heterogeneous catalysts are easily separated from the reaction mixture and can be used multiple times, significantly reducing waste. mdpi.com

Sulfonyl Chloride Formation: The conversion of starting materials to sulfonyl chlorides can also be achieved using catalytic methods. A Sandmeyer-type reaction, which converts anilines to sulfonyl chlorides using a stable SO2 surrogate and a copper catalyst, is one such approach. organic-chemistry.org More advanced methods include photocatalysis. The synthesis of sulfonyl chlorides from aryldiazonium salts has been achieved using a heterogeneous potassium poly(heptazine imide) photocatalyst in acetonitrile, which allows all reactants to be in a single phase, mitigating limitations of older aqueous systems. acs.org

Table 2: Comparison of Catalytic Systems for Key Synthetic Steps

Synthetic StepCatalyst TypeExampleAdvantagesSource
EsterificationSolid Acid CatalystZirconium/Titanium OxidesReusable, easily separated, reduces corrosive liquid waste. mdpi.com
Sulfonyl Chloride Synthesis (from Amine)Homogeneous Metal CatalystCopper (CuCl/CuCl₂)Enables Sandmeyer-type reaction from readily available anilines. organic-chemistry.org
Sulfonyl Chloride Synthesis (from Diazonium Salt)Heterogeneous PhotocatalystPotassium Poly(heptazine imide)Uses light energy, operates in a single organic phase, avoids aqueous side reactions. acs.org

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov Many traditional synthetic routes, particularly those involving substitution and elimination reactions, suffer from poor atom economy. nih.gov

A conventional synthesis of this compound might involve the chlorination of methyl 3-methylbenzoate with sulfuryl chloride, which generates HCl and SO2 as byproducts, lowering the atom economy. The use of chlorosulfonic acid for direct chlorosulfonation also produces HCl as a byproduct. chempedia.info

Strategies to improve atom economy and minimize waste include:

Alternative Reagents: Using milder and more efficient reagents can significantly reduce waste. For example, the conversion of S-alkyl isothiourea salts (derived from the corresponding chloromethyl compound) to sulfonyl chlorides can be achieved using N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (bleach). organic-chemistry.orgorganic-chemistry.org These methods are environmentally friendlier than using chlorine gas, and in the case of NCS, the succinimide (B58015) byproduct can be recycled. organic-chemistry.org

Catalytic Routes: As discussed previously, catalytic reactions inherently improve atom economy compared to stoichiometric ones because the catalyst is not consumed and does not appear in the waste stream (assuming perfect recovery). buecher.de Addition and rearrangement reactions are considered ideal in terms of atom economy (theoretically 100%). primescholars.com While the synthesis of this compound relies on substitutions, choosing catalytic versions of these reactions is a key strategy for waste reduction.

By focusing on these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more cost-effective.

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Chlorosulfonyl Methyl Benzoate

Reactions Involving the Chlorosulfonyl Group

The chlorosulfonyl group is a versatile functional group primarily known for its role as a precursor to sulfonamides, sulfonate esters, and other sulfur-containing compounds. The chlorine atom is an excellent leaving group, facilitating nucleophilic substitution at the sulfur center.

Nucleophilic Substitution Reactions for Sulfonamide Formation

The most common reaction of sulfonyl chlorides is their condensation with primary or secondary amines to form sulfonamides, a key functional group in many pharmaceuticals. sigmaaldrich.comucl.ac.uk This reaction typically proceeds readily in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.com

Methyl 3-[(chlorosulfonyl)methyl]benzoate is expected to react efficiently with a wide range of primary and secondary amines to yield the corresponding N-substituted sulfonamides. The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. An organic or inorganic base is typically added to scavenge the HCl generated. mdpi.comlibretexts.org

Commonly used bases include pyridine (B92270) or triethylamine (B128534), and the reactions are often carried out in aprotic solvents like dichloromethane (B109758) or acetonitrile. mdpi.com The reactivity is generally high, allowing the reaction to proceed at or below room temperature.

Table 1: Representative Reactions of Benzylsulfonyl Chlorides with Amines Note: This table presents data for analogous benzylsulfonyl chlorides to illustrate the expected reactivity of this compound.

Amine NucleophileBaseSolventProductTypical Yield
AnilinePyridineDichloromethaneN-PhenylbenzylsulfonamideGood to Excellent
BenzylamineTriethylamineAcetonitrileN,N-DibenzylbenzylsulfonamideGood to Excellent
MorpholineTriethylamineDichloromethane4-(Benzylsulfonyl)morpholineHigh
PiperidinePyridineTetrahydrofuran1-(Benzylsulfonyl)piperidineHigh

Reacting sulfonyl chlorides with hydrazine (B178648) hydrate (B1144303) provides a direct route to sulfonylhydrazides. researchgate.netlookchem.com These compounds are valuable intermediates in organic synthesis, notably for the generation of diazo compounds or in the synthesis of various heterocyclic systems. researchgate.net

For the synthesis of the corresponding sulfonylhydrazide from this compound, the reaction would typically be carried out by adding hydrazine hydrate dropwise to a solution of the sulfonyl chloride in a suitable solvent, such as water or acetonitrile, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. lookchem.com A base like triethylamine may be used to facilitate the reaction. lookchem.com

Table 2: General Reaction for the Formation of Sulfonylhydrazides Note: This table outlines the general reaction based on protocols for various sulfonyl chlorides.

Sulfonyl ChlorideReagentBase (optional)SolventProduct
R-SO₂ClHydrazine HydrateTriethylamineWater / AcetonitrileR-SO₂NHNH₂

Formation of Sulfonate Esters and Sulfonothioates

The chlorosulfonyl group can react with oxygen and sulfur nucleophiles to form sulfonate esters and sulfonothioates, respectively.

The synthesis of sulfonate esters is achieved by reacting the sulfonyl chloride with an alcohol or a phenol. researchgate.netresearchgate.net This reaction is generally carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl produced. mdpi.com The reaction of this compound with various alcohols would yield a library of sulfonate esters. Pentafluorophenyl (PFP) sulfonate esters, for example, have been highlighted as stable alternatives to sulfonyl chlorides for some applications. ucl.ac.ukucl.ac.uk

Similarly, reaction with thiols (mercaptans) under basic conditions is expected to produce sulfonothioates. The greater nucleophilicity of thiols compared to alcohols often leads to facile reaction, although specific examples for benzylsulfonyl chlorides are less commonly reported than for sulfonamide formation. The conversion of alcohols to thiols can sometimes be achieved via tosylate intermediates. researchgate.net

Table 3: Synthesis of Sulfonate Esters from Sulfonyl Chlorides and Alcohols/Phenols Note: This table shows generalized conditions based on the reactivity of various sulfonyl chlorides.

Sulfonyl ChlorideNucleophileBaseSolventProductTypical Yield
R-SO₂ClMethanol (B129727)PyridineDichloromethaneR-SO₃CH₃Good
R-SO₂ClPhenolTriethylamineAcetonitrileR-SO₃PhGood to Excellent
R-SO₂Cl2-ChlorophenolTriethylamineAcetonitrileR-SO₃(C₆H₄Cl)89% researchgate.net
R-SO₂Cl2-NitrophenolTriethylamineAcetonitrileR-SO₃(C₆H₄NO₂)73% researchgate.net

Reductive Transformations of the Sulfonyl Chloride Moiety

The sulfonyl chloride group can be reduced to lower oxidation states of sulfur, such as sulfinic acids or even thiols, using appropriate reducing agents.

The controlled reduction of a sulfonyl chloride can lead to the corresponding sulfinic acid. A common method involves the use of reducing agents like triphenylphosphine (B44618) in a one-pot reductive process. nih.gov For instance, sulfinamides can be synthesized directly from sulfonyl chlorides via an in situ reduction, a process that implies the formation of a sulfinyl chloride or a related species as an intermediate. nih.gov The direct isolation of sulfinic acids can be challenging due to their potential instability, but they are useful intermediates for further transformations, such as the synthesis of sulfones.

Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce the sulfonyl chloride all the way down to the corresponding thiol. nih.govorganic-chemistry.orgyoutube.com The formation of a sulfone from a sulfonyl chloride is not a direct reduction. Instead, a sulfonyl chloride can be converted to a sulfone by reacting it with an organometallic reagent (e.g., a Grignard reagent) or through a Friedel-Crafts reaction with an aromatic compound. Alternatively, the sulfonyl chloride can first be reduced to a sulfinic acid salt, which is then alkylated to afford the sulfone.

Table 4: Reductive Transformations of Sulfonyl Chlorides Note: This table outlines general reductive pathways for sulfonyl chlorides.

Starting MaterialReagent(s)Product ClassNotes
R-SO₂ClTriphenylphosphine, AmineSulfinamideProceeds via in situ reduction nih.gov
R-SO₂ClSodium sulfiteSulfinic acid saltClassic method for sulfinic acid synthesis
R-SO₂ClLithium Aluminum Hydride (LiAlH₄)ThiolPowerful reduction to the lowest oxidation state organic-chemistry.org
Cleavage of the S-Cl Bond

The cleavage of the sulfur-chlorine (S-Cl) bond in sulfonyl chlorides like this compound is a cornerstone of their reactivity, primarily proceeding through a bimolecular nucleophilic substitution (SN2) mechanism. This pathway is characterized by the direct attack of a nucleophile on the sulfur atom, leading to a transition state with a trigonal bipyramidal geometry. The nucleophile approaches along the axis opposite to the leaving chloride ion.

Solvolysis, the reaction with a solvent that also acts as the nucleophile, is a well-studied example of S-Cl bond cleavage. For most sulfonyl chlorides, including alkanesulfonyl and arenesulfonyl chlorides, the mechanism is considered to be a concerted SN2 process. There is generally no convincing evidence for a dissociative SN1 mechanism involving a sulfonyl cation intermediate under typical solvolytic conditions, due to the high energy of such cations.

The rate of S-Cl bond cleavage is influenced by several factors:

Solvent Nucleophilicity: More nucleophilic solvents accelerate the reaction, which is consistent with the SN2 mechanism.

Solvent Ionizing Power: While less dominant than nucleophilicity, the ability of the solvent to stabilize the developing negative charge on the chloride ion in the transition state also plays a role.

Substituent Effects: The nature of the group attached to the sulfonyl moiety influences the reaction rate. Electron-withdrawing groups on the aromatic ring of arenesulfonyl chlorides generally increase the rate of hydrolysis.

The hydrolysis of sulfonyl chlorides in water proceeds via this SN2 mechanism, where a water molecule acts as the nucleophile. Studies on the hydrolysis of various benzenesulfonyl chlorides have shown that the reaction rates are sensitive to the substituents on the benzene (B151609) ring. For instance, the introduction of an electron-withdrawing nitro group tends to increase the rate of hydrolysis compared to the unsubstituted benzenesulfonyl chloride.

Table 1: Relative Solvolysis Rates of Substituted Benzenesulfonyl Chlorides in Different Aqueous Solvent Mixtures at 25.0 °C

Substituent (X) in X-C₆H₅SO₂ClSolvent SystemRate Constant (k, min⁻¹)
p-Methyl50% Acetone/50% Water0.0106
Hydrogen (unsubstituted)50% Acetone/50% Water0.0146
m-Nitro50% Acetone/50% Water0.044
p-Methyl47.5% Ethanol/52.5% Water0.0287
Hydrogen (unsubstituted)47.5% Ethanol/52.5% Water0.0313
m-Nitro47.5% Ethanol/52.5% Water0.058
This table presents generalized data for substituted benzenesulfonyl chlorides to illustrate electronic effects on S-Cl bond cleavage.

Reactions with Unsaturated Systems (e.g., Alkenes, Alkynes, Aromatic/Heteroaromatic Compounds, Imines)

This compound, as a sulfonyl chloride, can react with a variety of unsaturated systems through several mechanistic pathways. magtech.com.cn These reactions are valuable for synthesizing complex sulfur-containing molecules.

Sulfonyl chlorides can participate in [2+2] annulation reactions, particularly with imines. The reaction of an alkanesulfonyl chloride with a cyclic imine, for example, can lead to the formation of a β-sultam. researchgate.net This process is believed to proceed via the formation of an N-alkanesulfonyl cyclic iminium ion intermediate. researchgate.net In the presence of a base, which can be an excess of the imine itself, dehydrochlorination can occur, leading to a zwitterionic intermediate that cyclizes to the four-membered β-sultam ring. researchgate.net This type of reaction provides a direct route to structurally important sultam scaffolds. researchgate.net

Chlorosulfonylation is the addition of both the sulfonyl group and the chlorine atom across an unsaturated bond, such as in an alkene or alkyne. magtech.com.cnresearchgate.net This reaction is often achieved through a radical pathway, frequently initiated by transition metal catalysts (e.g., copper complexes) or by visible light photoredox catalysis. researchgate.netorganic-chemistry.orgacs.org The process typically begins with the homolytic cleavage of the S-Cl bond to generate a sulfonyl radical (RSO₂•) and a chlorine radical. The sulfonyl radical then adds to the unsaturated system to form a carbon-centered radical intermediate, which is subsequently trapped by the chlorine atom to yield the chlorosulfonylated product. organic-chemistry.org This method allows for the efficient difunctionalization of alkenes and alkynes under relatively mild conditions. researchgate.netorganic-chemistry.org

Table 2: Examples of Copper-Catalyzed Chlorosulfonylation of Alkenes

Alkene SubstrateSulfonyl ChlorideCatalystSolventYield (%)
StyreneBenzenesulfonyl chlorideCuBrAcOH94
1-OcteneBenzenesulfonyl chlorideCuClCH₃CN85
Cyclohexenep-Toluenesulfonyl chlorideCu(dap)Cl₂CH₃CN92
This table presents generalized data for the chlorosulfonylation of alkenes to illustrate typical reaction conditions and outcomes. 'dap' refers to 2,9-di(p-anisyl)-1,10-phenanthroline.

Beyond chlorosulfonylation, sulfonyl chlorides are versatile precursors for a range of radical and ionic reactions with unsaturated compounds. magtech.com.cnresearchgate.net

Radical Reactions: The generation of sulfonyl radicals from sulfonyl chlorides is a key step. researchgate.netrsc.org This can be accomplished using visible-light photoredox catalysis, often in the presence of a photosensitizer like an iridium or ruthenium complex. capes.gov.bracs.orgnih.gov Once formed, the sulfonyl radical can add to alkenes or alkynes in a process known as hydrosulfonylation, where a hydrogen atom is subsequently delivered to the radical intermediate, often from a hydrogen atom donor like tris(trimethylsilyl)silane. capes.gov.brresearchgate.netnih.gov These methods are valued for their high functional group tolerance and applicability to late-stage functionalization of complex molecules. nih.gov

Ionic Reactions: While radical pathways are common, ionic mechanisms can also occur. For instance, in the presence of a Lewis acid or under certain conditions, sulfonyl chlorides can react with aromatic compounds in a Friedel-Crafts-type sulfonylation. Furthermore, reactions with cyclic imines can proceed through ionic intermediates, where the initially formed N-sulfonyl iminium ion is attacked by a nucleophile, such as a chloride anion or a water molecule, leading to ring-opened or other addition products rather than cyclization. researchgate.net

Reactions Involving the Methyl Ester Group

Hydrolysis and Transesterification Reactions

The methyl ester group of this compound exhibits reactivity typical of aromatic esters, primarily hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-[(chlorosulfonyl)methyl]benzoic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis is an equilibrium process, typically requiring heating with an aqueous mineral acid like sulfuric acid. quora.com

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that goes to completion. psu.edu It is generally more efficient and can be performed under milder conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide. psu.edu Studies on methyl benzoates have shown that saponification can be effectively carried out in slightly alkaline water at temperatures around 200 °C. psu.edu

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. Both acid and base catalysts can be used. For example, the transesterification of methyl benzoate (B1203000) with a sterically hindered alcohol like menthol (B31143) has been achieved by heating at 160–210 °C in the presence of a zinc compound as a catalyst. google.com This process allows for the modification of the ester functionality within the molecule.

Reduction of the Ester to Alcohol or Aldehyde

The methyl ester group of this compound can be reduced to a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. However, the presence of the reactive chlorosulfonyl group introduces a challenge of chemoselectivity.

Reduction to Primary Alcohol: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for the reduction of esters to primary alcohols. orgoreview.comharvard.edumasterorganicchemistry.comlibretexts.org The reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl, followed by the elimination of methoxide (B1231860) to form an intermediate aldehyde, which is then further reduced to the primary alcohol. masterorganicchemistry.comlibretexts.org Given the high reactivity of LiAlH₄, it is likely to reduce both the ester and the sulfonyl chloride.

Partial Reduction to Aldehyde: A partial reduction of the ester to an aldehyde can be achieved using less reactive, sterically hindered hydride reagents such as Diisobutylaluminum Hydride (DIBAL-H). orgoreview.comharvard.edumasterorganicchemistry.com By using one equivalent of DIBAL-H at low temperatures, the reaction can often be stopped at the aldehyde stage. masterorganicchemistry.com The bulky nature of DIBAL-H makes it more selective than LiAlH₄. masterorganicchemistry.comcommonorganicchemistry.com

Table 1: Common Reducing Agents for Esters and Their Expected Products

ReagentProduct from EsterNotes
Lithium Aluminum Hydride (LiAlH₄)Primary AlcoholA very strong and non-selective reducing agent. harvard.edumasterorganicchemistry.com
Diisobutylaluminum Hydride (DIBAL-H)AldehydeA bulky and more selective reducing agent, especially at low temperatures. masterorganicchemistry.com
Sodium Borohydride (NaBH₄)No Reaction/Slow ReactionGenerally not reactive enough to reduce esters. orgoreview.comcommonorganicchemistry.com

It is important to note that the chlorosulfonyl group is also susceptible to reduction. Therefore, achieving selective reduction of the ester in this compound requires careful selection of reagents and reaction conditions to avoid undesired side reactions at the sulfonyl chloride moiety.

Nucleophilic Additions to the Carbonyl Center (e.g., Grignard Reactions)

The carbonyl carbon of the methyl ester in this compound is electrophilic and can undergo nucleophilic addition reactions. Grignard reactions are a classic example, typically leading to the formation of tertiary alcohols. chegg.com

The reaction of an ester with a Grignard reagent (R-MgX) involves the addition of two equivalents of the Grignard reagent. The first equivalent adds to the carbonyl group to form a tetrahedral intermediate, which then collapses, eliminating the methoxide leaving group to form a ketone. This intermediate ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after an acidic workup.

A significant challenge in performing a Grignard reaction on this compound is the presence of the highly electrophilic sulfonyl chloride group. Grignard reagents are potent nucleophiles and will likely react with the sulfonyl chloride, leading to the formation of a sulfone. This presents a significant chemoselectivity issue, and the reaction would likely yield a mixture of products. Protecting the sulfonyl chloride group or using a less reactive organometallic reagent might be necessary to favor addition at the ester carbonyl.

Reactions Involving the Aromatic Ring

Electrophilic Aromatic Substitution: Influence of Substituents on Regioselectivity

Electrophilic aromatic substitution (EAS) reactions introduce new substituents onto the benzene ring. The regiochemical outcome of such reactions on this compound is governed by the directing effects of the two existing substituents: the methyl ester (-COOCH₃) and the chlorosulfonylmethyl (-CH₂SO₂Cl) groups.

Both the ester and the chlorosulfonylmethyl groups are electron-withdrawing and are therefore deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene. masterorganicchemistry.comleah4sci.com Deactivating groups generally direct incoming electrophiles to the meta position. masterorganicchemistry.comleah4sci.comfiveable.mecognitoedu.org

Methyl Ester Group (-COOCH₃): This is a classic meta-directing deactivator. masterorganicchemistry.com It withdraws electron density from the ring through both inductive and resonance effects, destabilizing the ortho and para arenium ion intermediates more than the meta intermediate. libretexts.org

Chlorosulfonylmethyl Group (-CH₂SO₂Cl): This group is strongly electron-withdrawing due to the inductive effects of the sulfonyl chloride moiety. As an electron-withdrawing group, it also acts as a meta-director. leah4sci.com

Since both substituents direct to the positions meta to themselves, their combined effect will strongly favor substitution at the position that is meta to both groups. In the case of this compound, the positions ortho and para to the ester group (positions 2, 4, and 6) and the positions ortho and para to the chlorosulfonylmethyl group will be deactivated. The position meta to both groups (position 5) would be the most likely site for electrophilic attack. However, some studies suggest that electron-withdrawing groups can also direct to the ortho position, albeit to a lesser extent than the meta position. acs.org

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentTypeDirecting Effect
-COOCH₃ (Methyl Ester)DeactivatingMeta masterorganicchemistry.com
-CH₂SO₂Cl (Chlorosulfonylmethyl)DeactivatingMeta leah4sci.com

Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Core (if functionalized for such reactions)

The core structure of this compound does not possess a typical leaving group, such as a halide, on the aromatic ring, which is generally required for common palladium- or copper-catalyzed cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig aminations.

However, the sulfonyl chloride group itself can participate in certain cross-coupling reactions. It has been shown that aryl sulfonyl chlorides can undergo desulfinative cross-coupling reactions catalyzed by transition metals like palladium. researchgate.net This allows the sulfonyl chloride to act as a coupling partner, for instance, in Stille-type reactions. researchgate.net Furthermore, recent advances have demonstrated the nickel-catalyzed cross-coupling of sulfonamides with aryl chlorides. researchgate.net There are also examples of copper-catalyzed coupling reactions of sulfonamides with aryl halides. nih.gov

If this compound were to be functionalized with a halide on the aromatic ring, it would open up a wider range of possibilities for metal-catalyzed cross-coupling reactions to build more complex molecular architectures.

Investigation of Chemo-, Regio-, and Stereoselectivity in Complex Transformations

The bifunctional nature of this compound makes the study of selectivity in its reactions paramount. researchgate.netnih.gov

Chemoselectivity: This is a major consideration when reacting this molecule with nucleophiles. A strong nucleophile like a Grignard reagent or LiAlH₄ could potentially react at both the ester carbonyl and the sulfonyl chloride. Achieving a reaction at only one site requires careful choice of reagents and conditions. For instance, a milder reducing agent might selectively reduce the ester, or a protected form of the sulfonyl chloride could be used during a Grignard reaction. The ability of a reagent to discriminate between different functional groups is the essence of chemoselectivity. taylorandfrancis.com

Regioselectivity: As discussed in the context of electrophilic aromatic substitution, the directing effects of the existing substituents control where a new group is introduced on the aromatic ring. cognitoedu.orgwikipedia.org The combined meta-directing influence of the ester and chlorosulfonylmethyl groups strongly dictates the position of substitution.

Stereoselectivity: Stereoselectivity becomes relevant if a reaction creates a new chiral center. For example, if a nucleophilic addition to the carbonyl were to be followed by reduction of the resulting ketone under conditions that generate a chiral alcohol, the stereochemical outcome would be of interest. The use of chiral catalysts or reagents can influence the formation of one stereoisomer over another. nih.gov

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic Studies: The rates of reaction are influenced by factors such as the nature of the reactants, temperature, and the solvent.

Hydrolysis of Sulfonyl Chlorides: The hydrolysis of aromatic sulfonyl chlorides has been studied, and the reaction is known to proceed via an Sₙ2 mechanism. rsc.org The rates are influenced by the electronic nature of the substituents on the aromatic ring. osti.govnih.gov Electron-withdrawing groups generally increase the rate of nucleophilic attack at the sulfur atom. rsc.org Kinetic studies on the solvolysis of various arenesulfonyl chlorides have been performed to understand the influence of solvent and substituents. cdnsciencepub.commdpi.com

Ester Hydrolysis: The kinetics of ester hydrolysis, such as saponification, are well-documented and proceed through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com

Thermodynamic Studies: Thermodynamic data provides insight into the feasibility and position of equilibrium for a given reaction.

Reduction of Esters: The reduction of an ester to an alcohol is a thermodynamically favorable process, driven by the formation of strong O-H bonds.

For any specific reaction of this compound, experimental determination of rate constants, activation energies, and thermodynamic parameters would be necessary for a complete understanding of its reactivity profile.

Elucidation of Reaction Mechanisms via Experimental and Computational Approaches

While direct and exhaustive mechanistic studies focused exclusively on this compound are not extensively detailed in publicly available literature, a thorough understanding of its chemical behavior can be constructed by examining the reactivity of its core functional groups. The molecule possesses two primary electrophilic sites susceptible to nucleophilic attack: the sulfur atom of the sulfonyl chloride group and the benzylic carbon atom. Mechanistic investigations of analogous aromatic sulfonyl chlorides and benzylic systems provide a robust framework for elucidating the probable reaction pathways.

The dominant reaction pathway for this compound involves nucleophilic attack at the highly electrophilic sulfur atom. This leads to the displacement of the chloride ion and the formation of sulfonamides, sulfonate esters, or sulfonic acids, depending on the nucleophile. A secondary, and generally less favorable, pathway involves nucleophilic substitution at the benzylic carbon.

Nucleophilic Attack at the Sulfonyl Group: The SAN/SN2-like Mechanism

The reaction of aromatic sulfonyl chlorides with nucleophiles, such as water (hydrolysis) or amines (aminolysis), is predominantly understood to proceed via a concerted (SN2-like) or, more accurately, an associative nucleophilic substitution (SAN) mechanism. rsc.orgresearchgate.net This mechanism involves the formation of a transient, high-energy pentacoordinate sulfur intermediate or a transition state with significant associative character.

Experimental Evidence from Kinetic Studies:

Kinetic studies on the hydrolysis of various substituted benzenesulfonyl chlorides have been instrumental in elucidating this mechanism. The reaction rates are sensitive to the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, thus accelerating the rate of nucleophilic attack. Conversely, electron-donating groups decelerate the reaction. rsc.org This relationship is often quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). For the alkaline hydrolysis of substituted benzenesulfonyl chlorides, a positive ρ-value of +1.564 has been reported, confirming that the reaction is favored by electron-withdrawing substituents that stabilize the developing negative charge in the transition state. rsc.org

The following table summarizes experimental kinetic data for the hydrolysis of several para-substituted benzenesulfonyl chlorides, illustrating the impact of electronic effects on reactivity.

Table 1: First-Order Rate Constants (k) for the Hydrolysis of para-Substituted Benzenesulfonyl Chlorides in Water.
Substituent (p-X)Temperature (°C)k (s⁻¹)Reference
-NO₂15.059.45 x 10⁻⁴ cdnsciencepub.com
-Br15.052.12 x 10⁻⁴ cdnsciencepub.com
-H25.003.06 x 10⁻⁴ rsc.org
-CH₃25.001.53 x 10⁻⁴ rsc.org
-OCH₃25.000.94 x 10⁻⁴ rsc.org

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide further mechanistic insight. The hydrolysis of benzenesulfonyl chlorides is characterized by large, negative entropies of activation, which is consistent with a highly ordered, associative transition state (SN2 or SAN). cdnsciencepub.com

Table 2: Activation Parameters for the Hydrolysis of para-Substituted Benzenesulfonyl Chlorides in Water.
Substituent (p-X)ΔH‡ (kcal/mol)-ΔS‡ (cal/mol·K)Reference
-NO₂16.215.8 cdnsciencepub.com
-Br16.417.6 cdnsciencepub.com
-CH₃16.220.8 cdnsciencepub.com
-OCH₃16.819.8 cdnsciencepub.com

Computational Approaches:

Computational studies have complemented experimental findings. Quantum mechanical calculations, such as the PM3 method, have been used to model the potential energy surface for the hydrolysis of benzenesulfonyl chloride. researchgate.net These simulations support a two-step process involving a relatively unstable five-coordinate intermediate. The calculations help to visualize the geometry of the transition states and intermediates, confirming the associative nature of the nucleophilic attack. researchgate.net

Aminolysis Mechanism:

The reaction with amines to form sulfonamides follows a similar mechanistic pathway. rsc.orglibretexts.org However, the kinetics can be more complex. In addition to the direct second-order reaction between the sulfonyl chloride and the amine, third-order processes have been observed, especially at high pH or with sterically hindered amines. scispace.comresearchgate.net These third-order reactions involve general-base catalysis, where a second molecule of the amine or a hydroxide ion assists in removing the proton from the attacking amine in the transition state. scispace.comacs.org

Nucleophilic Substitution at the Benzylic Carbon

A second, though typically less probable, reaction pathway is nucleophilic substitution at the benzylic carbon of the [(chlorosulfonyl)methyl] group. The reactivity of benzylic halides is well-established and can proceed through either SN1 or SN2 mechanisms. khanacademy.orgrsc.org

SN1 Mechanism: This pathway would involve the departure of the entire chlorosulfonyl group (-SO₂Cl) as a leaving group to form a resonance-stabilized benzylic carbocation. The high stability of this carbocation makes the SN1 pathway plausible, particularly in polar, protic solvents and with weak nucleophiles.

SN2 Mechanism: This pathway involves a direct, backside attack by a nucleophile on the benzylic carbon, displacing the chlorosulfonyl group in a single, concerted step. This mechanism would be favored by strong, unhindered nucleophiles and polar, aprotic solvents.

However, direct nucleophilic attack on the benzylic carbon is generally disfavored compared to attack at the sulfonyl group. The sulfur atom in the sulfonyl chloride is significantly more electrophilic and sterically more accessible than the benzylic carbon. Therefore, reactions with most common nucleophiles (e.g., water, alcohols, amines) will overwhelmingly favor the formation of sulfonamide or sulfonate ester products over substitution at the benzylic position.

Applications of Methyl 3 Chlorosulfonyl Methyl Benzoate in Advanced Organic Synthesis

Design and Synthesis of Diverse Sulfonamide Libraries

The primary reactivity of Methyl 3-[(chlorosulfonyl)methyl]benzoate lies in its sulfonyl chloride moiety. This functional group readily reacts with primary and secondary amines in the presence of a base to form stable sulfonamide linkages. This transformation is fundamental to the construction of sulfonamide libraries, which are collections of structurally related compounds used in high-throughput screening for drug discovery and other life science applications.

The versatility of this reagent allows chemists to systematically react it with a wide array of commercially available or custom-synthesized amines. By varying the amine component—incorporating different aliphatic, aromatic, heterocyclic, or chiral amines—a large and diverse library of sulfonamides can be generated from this single starting material. The resulting products all share the common methyl 3-(aminosulfonylmethyl)benzoate core but differ in the substituent attached to the sulfonamide nitrogen. This diversity is crucial for exploring the structure-activity relationships (SAR) of potential drug candidates or other functional molecules.

Table 1: Representative Synthesis of Sulfonamides This table illustrates the general reaction of this compound with various amine substrates to produce a diverse set of sulfonamides.

Amine SubstrateAmine StructureResulting Sulfonamide Product
AnilineC₆H₅NH₂Methyl 3-{[N-phenylsulfamoyl]methyl}benzoate
BenzylamineC₆H₅CH₂NH₂Methyl 3-{[N-benzylsulfamoyl]methyl}benzoate
PiperidineC₅H₁₀NHMethyl 3-{[(piperidin-1-yl)sulfonyl]methyl}benzoate
(R)-α-MethylbenzylamineC₈H₁₁NMethyl 3-{[N-((R)-1-phenylethyl)sulfamoyl]methyl}benzoate

As a Versatile Building Block for Complex Organic Scaffolds

The bifunctional nature of this compound makes it an excellent building block for constructing more complex organic scaffolds. The two functional groups—the sulfonyl chloride and the methyl ester—possess different reactivities, allowing for selective and sequential chemical modifications.

For instance, a synthetic strategy can first exploit the high reactivity of the sulfonyl chloride group to connect with an amine-containing molecule. Subsequently, the methyl ester can be manipulated. It can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid. This newly formed carboxylic acid provides a second reactive handle for further elaboration, such as amide bond formation with another amine via peptide coupling reagents or esterification with an alcohol. This stepwise approach allows for the assembly of larger, multi-component molecular architectures where the central benzene (B151609) ring, derived from this compound, acts as a core scaffold.

Role in the Synthesis of Pharmaceutical Intermediates and Potential Lead Structures

The sulfonamide functional group is a key pharmacophore found in a wide range of clinically important drugs, including antibiotics, diuretics, and anticonvulsants. This compound is a highly relevant precursor for synthesizing complex sulfonamides with potential therapeutic activity.

A notable example of a complex, biologically active sulfonamide is Tasisulam, an anticancer agent that has been investigated for the treatment of metastatic melanoma and other solid tumors. karger.comscite.ai While Tasisulam itself has a complex N-acyl sulfonamide structure, the core of related molecules often involves a substituted phenylsulfonamide moiety. The synthesis of analogs and derivatives of such drugs requires versatile building blocks. Research into Tasisulam analogs has highlighted the importance of developing new synthetic protocols for creating structurally diverse sulfonimidamides and related compounds, which often start from precursors like sulfonyl chlorides or sulfinamides. karger.comnih.gov The structural framework of this compound makes it an ideal starting material for building intermediates required for the synthesis of Tasisulam analogs and other potential lead structures in drug discovery programs. researchgate.netsemanticscholar.org

Applications in the Synthesis of Agrochemicals and Specialty Chemicals

The utility of sulfonyl-containing compounds extends beyond pharmaceuticals into the agrochemical sector. A prominent class of herbicides is the sulfonylureas. While not a direct application of the title compound, the synthesis of the herbicide Triflusulfuron-methyl demonstrates the importance of its structural isomers. google.com The key intermediate for Triflusulfuron-methyl is 2-chlorosulfonyl-3-methyl benzoate (B1203000), highlighting the industrial relevance of methyl benzoyl sulfonyl chlorides in producing valuable agrochemicals. google.com Given the structural similarity, this compound represents a potential building block for developing new proprietary agrochemicals.

In the realm of specialty chemicals, the bifunctional nature of this compound makes it a candidate for the synthesis of advanced materials. The two reactive sites could be used to incorporate the molecule into polymer chains, creating polyesters or polyamides with pendant sulfonyl groups that could be further functionalized. This could be used to modify the properties of materials, for instance, to improve thermal stability, alter solubility, or provide sites for cross-linking.

Contribution to Novel Synthetic Methodologies and Reagent Development

Reagents possessing multiple, differentially reactive functional groups are valuable tools for the development of novel synthetic methodologies. The distinct reactivity of the sulfonyl chloride and ester groups in this compound makes it suitable for use in multi-component or one-pot reactions, which are highly sought after for improving synthetic efficiency.

While specific methodologies based on this exact compound are not widely reported, the broader class of sulfonamides and their precursors is an area of active research. For example, the development of practical, one-pot methods for synthesizing unprotected sulfonimidamides from sulfinamides using electrophilic nitrogen sources represents an advancement in synthetic methodology for this class of compounds. nih.gov Such research into new ways of forming sulfur-nitrogen bonds underscores the ongoing effort to create more efficient and versatile synthetic tools. As a readily available bifunctional reagent, this compound holds potential for future applications in the development of new synthetic strategies and reagents.

Advanced Spectroscopic and Analytical Characterization Methodologies for Methyl 3 Chlorosulfonyl Methyl Benzoate and Its Derivatives

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation (e.g., COSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. While one-dimensional (¹H and ¹³C) NMR provides initial information, multidimensional techniques are essential for unambiguous assignment and detailed structural analysis.

For Methyl 3-[(chlorosulfonyl)methyl]benzoate, the ¹H NMR spectrum is expected to show distinct signals for the methyl ester protons, the benzylic methylene (B1212753) protons, and the four aromatic protons. libretexts.orglibretexts.org The aromatic region would display a complex splitting pattern consistent with a 1,3-disubstituted benzene (B151609) ring. libretexts.orglibretexts.org The ¹³C NMR spectrum would correspondingly show signals for the methyl carbon, the methylene carbon, the ester carbonyl carbon, and the six aromatic carbons (four protonated, two quaternary). libretexts.orglibretexts.org

Two-dimensional (2D) NMR experiments are critical for assembling the molecular structure:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would primarily establish the connectivity between adjacent protons on the aromatic ring, helping to confirm their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with their directly attached carbons. It would definitively link the signals of the methyl protons to the methyl carbon, the benzylic protons to the methylene carbon, and each aromatic proton to its respective aromatic carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial as it maps long-range (typically 2-3 bond) ¹H-¹³C correlations. Key expected correlations would include the methyl protons to the ester carbonyl carbon, and the benzylic methylene protons to the quaternary aromatic carbon to which it is attached and the adjacent aromatic CH carbons. These correlations are instrumental in connecting the two substituent groups to the correct positions on the benzene ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing conformational insights. A NOESY spectrum would show correlations between the benzylic methylene protons and the aromatic protons at positions 2 and 4 of the ring, confirming their spatial proximity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-COOCH₃~3.9~52
-CH₂SO₂Cl~4.8~60
Aromatic H/C7.5 - 8.2128 - 135
Aromatic C-COOCH₃-~131
Aromatic C-CH₂SO₂Cl-~138
-C=O-~166

Table 2: Key Expected 2D NMR Correlations

ExperimentProton SignalCorrelated Signal(s)Information Gained
COSYAromatic Protons (H-4, H-5, H-6)Adjacent Aromatic ProtonsConfirms aromatic ring connectivity
HSQC-CH₂--CH₂- CarbonDirect C-H attachment
HSQC-CH₃-CH₃ CarbonDirect C-H attachment
HMBC-CH₃Ester C=O CarbonConnects methyl group to ester
HMBC-CH₂-Aromatic C-3, C-2, C-4Connects methylene bridge to the ring
NOESY-CH₂-Aromatic H-2, H-4Confirms spatial proximity

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragment Analysis (e.g., LC-MS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The theoretical monoisotopic mass of this compound (C₉H₉ClO₄S) is 263.9883 Da. HRMS can confirm this mass with high precision (typically within 5 ppm), which is a critical step in structure confirmation.

Furthermore, the fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. Key fragmentation pathways for this compound would likely involve the cleavage of its functional groups. The presence of chlorine and sulfur would also generate a characteristic isotopic pattern that aids in identification.

Plausible fragmentation includes:

Loss of a chlorine radical (·Cl) to form an ion at m/z ~229.

Loss of the methoxy radical (·OCH₃) from the ester, yielding an ion at m/z ~233.

Cleavage of the entire sulfonyl chloride group (·SO₂Cl) leading to a fragment at m/z ~165.

Loss of the entire chlorosulfonylmethyl radical (·CH₂SO₂Cl), resulting in the methyl benzoate (B1203000) cation at m/z ~135.

Loss of sulfur dioxide (SO₂) from fragments containing the sulfonyl group. researchgate.netaaqr.org

Table 3: Predicted HRMS Fragments of this compound

Proposed Fragment Ion FormulaNeutral LossCalculated Monoisotopic Mass (Da)
[C₉H₉O₄S]⁺·Cl229.0221
[C₈H₆ClO₄S]⁺·OCH₃232.9624
[C₉H₉O₂]⁺·SO₂Cl149.0603
[C₈H₇O₂]⁺·CH₂SO₂Cl135.0446

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Transformations

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups within a molecule by probing their characteristic vibrational modes. These two techniques are often complementary.

For this compound, the IR spectrum is expected to show strong, characteristic absorption bands for the ester and sulfonyl chloride groups. acdlabs.com A strong band around 1720-1740 cm⁻¹ corresponds to the C=O stretching of the methyl ester. libretexts.org The sulfonyl chloride group gives rise to two very strong stretching vibrations: an asymmetric stretch typically between 1370-1410 cm⁻¹ and a symmetric stretch between 1166-1204 cm⁻¹. acdlabs.comcdnsciencepub.com Other notable bands include the aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching from the aromatic ring above 3000 cm⁻¹. libretexts.orgspectroscopyonline.com The S-Cl stretch is expected at a much lower frequency, around 375 cm⁻¹. cdnsciencepub.com

Raman spectroscopy would complement the IR data, often showing strong signals for symmetric vibrations and non-polar bonds, such as the aromatic ring breathing modes and S-Cl stretching. These techniques are particularly useful for monitoring chemical reactions, where the disappearance of reactant bands and the appearance of product bands (e.g., conversion of the sulfonyl chloride to a sulfonamide) can be clearly tracked.

Table 4: Characteristic Vibrational Frequencies

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected IR Intensity
Aromatic C-H StretchAromatic Ring3030 - 3100Medium
C=O StretchEster1720 - 1740Strong
Aromatic C=C StretchAromatic Ring1450 - 1600Medium-Strong
Asymmetric S=O StretchSulfonyl Chloride1370 - 1410Very Strong
Symmetric S=O StretchSulfonyl Chloride1166 - 1204Very Strong
C-O StretchEster1250 - 1300Strong
S-Cl StretchSulfonyl Chloride~375Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Aromatic Ring Characterization

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring. ijermt.orglibretexts.orgup.ac.zaquimicaorganica.org Unsubstituted benzene typically shows a strong absorption band around 204 nm and a weaker, structured band around 256 nm. quimicaorganica.org

The presence of substituents on the ring alters the energy of the molecular orbitals, leading to shifts in the absorption maxima (λ_max). Both the methyl ester and the chlorosulfonylmethyl groups are electron-withdrawing. When such groups are attached to a benzene ring, they can cause a shift in the absorption bands. ijermt.orgup.ac.za A slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift of the primary and secondary benzene bands would be expected. This technique is particularly useful for quantitative analysis, as the absorbance is directly proportional to the concentration according to the Beer-Lambert law.

Table 5: Predicted UV-Vis Absorption Maxima

Transition TypeChromophoreExpected λ_max (nm)
π → π* (Primary Band)Substituted Benzene Ring~210
π → π* (Secondary Band)Substituted Benzene Ring~260

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. azolifesciences.comexcillum.comrigaku.comnih.govcreativebiomart.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate a precise electron density map and, from that, a model of the molecular structure. creativebiomart.net

If a suitable single crystal of this compound can be grown, this technique would provide unambiguous data on:

Molecular Connectivity: Confirming the atomic connections.

Geometric Parameters: Providing highly accurate measurements of all bond lengths, bond angles, and torsion angles. rigaku.com

Conformation: Revealing the preferred three-dimensional shape of the molecule in the solid state, particularly the orientation of the two substituent groups relative to the ring.

Intermolecular Interactions: Elucidating how the molecules pack in the crystal lattice, which can reveal non-covalent interactions such as weak hydrogen bonds (e.g., C-H···O) or π-π stacking that govern the solid-state properties. rigaku.com

Table 6: Parameters Determined by X-ray Crystallography

Parameter TypeExamples
Bond LengthsS=O, S-Cl, S-C, C=O, C-O, Aromatic C-C
Bond AnglesO=S=O, Cl-S-C, C-C-C (ring)
Torsion AnglesDefines orientation of -CH₂SO₂Cl and -COOCH₃ groups
Crystal PackingUnit cell dimensions, space group, intermolecular contacts

Advanced Chromatographic Techniques (e.g., HPLC, UPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture and are therefore vital for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary techniques for analyzing non-volatile compounds. nih.gov For this compound, a reversed-phase method using a C18 stationary phase with a mobile phase gradient of water and a polar organic solvent (like acetonitrile or methanol) would be suitable for separation and purity determination. nih.govsielc.com The aromatic ring allows for sensitive detection using a UV detector. UPLC offers advantages over HPLC in terms of faster analysis times, higher resolution, and lower solvent consumption. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. nih.gov The viability of using GC-MS for this compound would depend on its thermal stability, as sulfonyl chlorides can sometimes degrade at high temperatures. core.ac.uk If stable, GC-MS would provide excellent separation and the mass spectrometer detector would offer definitive identification based on the fragmentation pattern, complementing HRMS analysis. chromatographyonline.comresearchgate.net

Table 7: Application of Chromatographic Techniques

TechniqueTypical Stationary PhaseTypical Mobile Phase / Carrier GasDetectorPrimary Application
HPLC/UPLCC18 (Reversed-Phase)Acetonitrile/Water GradientUV-Vis (Diode Array)Purity assessment, reaction monitoring
GC-MSPolysiloxane (e.g., DB-5)HeliumMass SpectrometerPurity of volatile components, impurity identification

Predicted Collision Cross Section Studies for Gas-Phase Conformation Analysis and Ion Mobility Mass Spectrometry

Ion Mobility-Mass Spectrometry (IM-MS) is an emerging technique that adds another dimension of separation to traditional mass spectrometry. nih.govnih.gov In IM-MS, ions are separated based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge as they drift through a gas-filled chamber. youtube.com This property is quantified as the Collision Cross Section (CCS), which is the effective area of the ion as it interacts with the neutral drift gas. youtube.com

The CCS value is a characteristic physical property of an ion and can be used to increase confidence in compound identification. It is especially powerful for distinguishing between isomers, which have the same mass but may have different three-dimensional shapes and therefore different CCS values. For this compound, a theoretical CCS value can be calculated based on its computed 3D structure. Comparing an experimentally measured CCS value from IM-MS with this predicted value provides strong evidence for the proposed structure and its gas-phase conformation.

Table 8: Ion Mobility Parameters

ParameterValueSignificance
Molecular FormulaC₉H₉ClO₄SDefines elemental composition
Monoisotopic Mass263.9883 DaBasis for m/z measurement
Predicted CCS (N₂ drift gas)~140-150 ŲA characteristic physicochemical property related to ion shape

Computational Chemistry and Theoretical Investigations of Methyl 3 Chlorosulfonyl Methyl Benzoate

Quantum Chemical Calculations for Electronic Structure, Bonding, and Charge Distribution

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Methyl 3-[(chlorosulfonyl)methyl]benzoate. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) or, more commonly, Density Functional Theory (DFT), could be employed to elucidate its electronic landscape.

These calculations would reveal the distribution of electrons within the molecule, highlighting areas of high and low electron density. This is crucial for understanding its reactivity, as electron-rich regions are susceptible to electrophilic attack, while electron-poor regions are prone to nucleophilic attack. Analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into its kinetic stability and its ability to participate in chemical reactions. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity. Furthermore, bonding analysis, for instance, through Natural Bond Orbital (NBO) analysis, could quantify the nature of the covalent bonds within the molecule, such as the polarity of the S-Cl and C=O bonds.

Density Functional Theory (DFT) Studies of Reaction Pathways, Transition States, and Energy Barriers

Density Functional Theory (DFT) is a powerful and widely used computational tool for investigating the mechanisms of chemical reactions. For this compound, DFT studies could be instrumental in mapping out the potential energy surfaces for its various reactions, such as nucleophilic substitution at the sulfonyl chloride group.

By locating the transition state structures—the highest energy point along a reaction coordinate—researchers can calculate the activation energy or energy barrier for a given reaction. This information is vital for predicting reaction rates and understanding the feasibility of a chemical transformation under specific conditions. For example, the reaction of this compound with an amine to form a sulfonamide could be modeled to determine the precise geometry of the transition state and the energy required to reach it. This would allow for a comparison of different reaction pathways and the identification of the most favorable one.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are typically performed on a single molecule in the gas phase, Molecular Dynamics (MD) simulations allow for the study of a molecule's behavior over time, including its interactions with its environment. For this compound, MD simulations would be invaluable for exploring its conformational landscape. The molecule possesses several rotatable bonds, and MD simulations could identify the most stable conformations (rotamers) and the energy barriers between them.

Furthermore, MD simulations are essential for understanding the influence of solvents on the molecule's structure and reactivity. By simulating this compound in a box of explicit solvent molecules (e.g., water, methanol), one can observe how the solvent molecules arrange themselves around the solute and how this solvation affects its preferred conformation and dynamic behavior. These simulations provide a more realistic picture of the molecule's properties in a chemical reaction, which is typically carried out in solution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret experimental data or to confirm the structure of a synthesized compound. For this compound, DFT calculations could be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted shifts, when compared to experimental NMR spectra, can aid in the assignment of signals to specific atoms within the molecule.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be calculated. These computed frequencies would correspond to the various vibrational modes of the molecule, such as the stretching and bending of its bonds. This information is highly valuable for identifying characteristic functional groups, like the sulfonyl chloride (-SO₂Cl) and the ester (-COOCH₃) groups, and for interpreting experimental vibrational spectra.

Computational Approaches to Chemo- and Regioselectivity Prediction

This compound possesses multiple reactive sites, making the prediction of chemo- and regioselectivity a key aspect of understanding its chemical behavior. Computational methods can be employed to predict which functional group will react preferentially (chemoselectivity) and at which position an attack will occur (regioselectivity).

For instance, in a reaction with a nucleophile, attack could potentially occur at the carbonyl carbon of the ester, the sulfur atom of the sulfonyl chloride, or even the benzylic carbon. By calculating reactivity indices, such as Fukui functions or condensed-to-atom electrophilicity, derived from quantum chemical calculations, it is possible to predict the most electrophilic site and thus the most likely point of nucleophilic attack. These computational predictions can guide synthetic chemists in designing reactions to achieve the desired product with high selectivity.

Structure-Activity/Property Relationship Modeling (excluding biological activity)

While biological activity is excluded, Structure-Property Relationship (SPR) modeling can be applied to predict various physicochemical properties of this compound based on its molecular structure. By developing quantitative structure-property relationship (QSPR) models, it is possible to correlate the structural features of this molecule with properties such as its solubility, boiling point, or chromatographic retention time.

These models are typically built using a set of known molecules and their experimentally determined properties. Molecular descriptors, which are numerical representations of a molecule's structure, are calculated and used to build a mathematical model that can then predict the properties of new molecules like this compound. This approach can be particularly useful in the early stages of chemical process development for estimating key physical properties without the need for extensive experimental measurements.

Synthesis and Reactivity of Derivatives and Analogues of Methyl 3 Chlorosulfonyl Methyl Benzoate

Positional Isomers and Their Comparative Reactivity

The reactivity of Methyl 3-[(chlorosulfonyl)methyl]benzoate is significantly influenced by the substitution pattern on the aromatic ring. A notable comparison can be drawn with its positional isomer, Methyl 4-[(chlorosulfonyl)methyl]benzoate.

Methyl 4-[(chlorosulfonyl)methyl]benzoate:

In this isomer, the chlorosulfonylmethyl group is at the para-position relative to the methoxycarbonyl group. The synthesis of this compound can be achieved through the chlorination of methyl p-toluate. The reaction involves the use of a chlorinating agent, such as chlorine gas, under the influence of a catalyst like UV light or azobisisobutyronitrile, to introduce the chlorine atom to the methyl group on the side chain. google.com

Comparative Reactivity:

Electronic Effects: The methoxycarbonyl group is an electron-withdrawing group. In the meta-isomer (this compound), its deactivating effect on the aromatic ring is less pronounced at the benzylic position compared to the para-isomer. mnstate.edu This difference in electronic environment can influence the rates of nucleophilic substitution reactions at the sulfonyl chloride.

The reactivity of the chlorosulfonyl group is a key feature of these compounds. It readily reacts with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively. The difference in the electronic landscape of the meta- and para-isomers can lead to variations in the rates of these reactions. For instance, the slightly less deactivated nature of the benzylic position in the meta-isomer might lead to faster reaction rates in certain nucleophilic substitution reactions.

Homologues and Substituted Variants

The synthetic utility and reactivity of this compound can be further modulated by introducing various substituents onto the aromatic ring or by altering the length of the alkyl chain connecting the sulfonyl chloride to the ring.

Homologues:

Homologues of this compound, such as those with an ethyl or propyl chain instead of a methyl group, can be synthesized through multi-step sequences. These syntheses would typically involve the appropriate alkylation of a benzoic acid derivative followed by chlorosulfonation.

Substituted Variants:

The introduction of alkyl, halogen, or nitro groups onto the aromatic ring significantly impacts the reactivity of the chlorosulfonylmethyl group.

Alkyl Substituents: Alkyl groups are electron-donating and can increase the electron density of the aromatic ring. This can, in turn, slightly decrease the electrophilicity of the sulfonyl chloride, potentially slowing down reactions with nucleophiles. A related example is the synthesis of methyl 3-(chlorosulfonyl)-4-methylbenzoate from 3-(chlorosulfonyl)-4-methylbenzoic acid. chemicalbook.com

Halogen Substituents: Halogens are electron-withdrawing groups and can have a deactivating effect on the aromatic ring. This can enhance the electrophilicity of the sulfonyl chloride, making it more susceptible to nucleophilic attack. The synthesis of isopropyl 3-chloro-4-methylbenzoate involves the nuclear chlorination of 4-methylbenzoic acid chloride. google.com

Nitro Substituents: The nitro group is a very strong electron-withdrawing group. aiinmr.com Its presence on the aromatic ring would significantly increase the reactivity of the chlorosulfonylmethyl group towards nucleophiles. The nitration of methyl benzoate (B1203000), for instance, yields methyl 3-nitrobenzoate, demonstrating the regioselectivity of electrophilic substitution. rsc.orgorgsyn.org

Below is a table summarizing the expected qualitative effects of different substituents on the reactivity of the chlorosulfonylmethyl group in analogues of this compound.

SubstituentPositionElectronic EffectExpected Effect on Sulfonyl Chloride Reactivity
Alkyl (e.g., -CH₃)Ortho, ParaElectron-donatingDecrease
Halogen (e.g., -Cl)Ortho, ParaElectron-withdrawingIncrease
Nitro (-NO₂)Ortho, ParaStrongly electron-withdrawingSignificant Increase

Derivatives with Modified Ester Groups

The ester functional group in this compound can be readily modified to produce a variety of derivatives, including ethyl, isopropyl, and benzyl (B1604629) esters. This modification can influence the compound's physical properties, such as solubility and lipophilicity, without directly altering the reactivity of the chlorosulfonylmethyl group.

Synthesis of Ester Derivatives:

The synthesis of these derivatives typically involves the esterification of the corresponding carboxylic acid, 3-[(chlorosulfonyl)methyl]benzoic acid, with the desired alcohol in the presence of an acid catalyst. uomustansiriyah.edu.iq Alternatively, transesterification of this compound can be employed.

Ethyl Ester: Ethyl 4-[(chlorosulfonyl)methyl]benzoate is a known compound, and its synthesis would follow a similar pathway. nih.gov The preparation of ethyl benzoate itself can be achieved by reacting benzoic acid with ethanol. quora.com

Isopropyl Ester: The synthesis of isopropyl 3-chloro-4-methylbenzoate has been reported, indicating the feasibility of preparing the corresponding isopropyl ester of 3-[(chlorosulfonyl)methyl]benzoic acid. google.com

Benzyl Ester: Benzyl esters can be synthesized by reacting the carboxylic acid with benzyl alcohol. The synthesis of methyl 3-(benzyloxy)benzoate, for example, involves the reaction of methyl 3-hydroxybenzoate with benzyl chloride. prepchem.com

The following table provides a comparative overview of these ester derivatives.

Ester GroupAlcohol ReagentPotential Impact on Properties
EthylEthanolIncreased lipophilicity compared to methyl ester
IsopropylIsopropanolFurther increased lipophilicity and steric bulk
BenzylBenzyl AlcoholSignificant increase in lipophilicity and potential for π-stacking interactions

Exploration of Bioisosteric Replacements in the Sulfonyl Moiety and their Impact on Synthetic Utility

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry. nih.govcambridgemedchemconsulting.com In the context of this compound, the sulfonyl moiety can be replaced with bioisosteres to modulate the compound's properties and synthetic utility.

Sulfonamide as a Bioisostere:

A common bioisosteric replacement for the sulfonyl chloride is the sulfonamide group. drughunter.com Sulfonamides are generally more stable and can participate in different biological interactions. The synthesis of sulfonamides can be achieved by reacting the sulfonyl chloride with a primary or secondary amine. nih.govnih.gov This reaction is a cornerstone of the synthetic utility of this compound.

Other Potential Bioisosteres:

While less common, other functional groups could potentially serve as bioisosteres for the sulfonyl moiety, depending on the desired properties. These might include:

Sulfinate Esters: These can be prepared from sulfonyl chlorides and may offer different reactivity profiles. organic-chemistry.org

Phosphonates: The replacement of sulfur with phosphorus can lead to significant changes in geometry and electronic properties.

The impact of these replacements on synthetic utility is profound. While the sulfonyl chloride is a highly reactive intermediate for forming sulfonamides, the resulting sulfonamides are often the final, more stable products with desired biological activities. The choice of bioisosteric replacement is therefore driven by the ultimate goal of the synthesis, whether it be for creating a library of diverse compounds or for optimizing a specific biological activity.

Structure-Reactivity Relationship Studies Across a Series of Analogues

Understanding the relationship between the structure of a molecule and its reactivity is fundamental to synthetic chemistry. For the analogues of this compound, this involves examining how changes in substituents, isomerism, and ester groups affect the reactivity of the chlorosulfonylmethyl moiety.

Key Structural Features Influencing Reactivity:

Electronic Effects of Substituents: As discussed in section 7.2, electron-donating groups on the aromatic ring generally decrease the reactivity of the sulfonyl chloride towards nucleophiles, while electron-withdrawing groups increase it. mnstate.edu

Positional Isomerism: The relative positions of the methoxycarbonyl and chlorosulfonylmethyl groups (meta vs. para) influence the electronic environment and, consequently, the reactivity.

Steric Effects: While generally less significant for the studied analogues, bulky substituents near the reaction center could sterically hinder the approach of nucleophiles, thereby reducing the reaction rate.

Quantitative Structure-Activity Relationship (QSAR) Studies:

To gain a more quantitative understanding, QSAR studies can be employed. These studies aim to correlate the chemical structure of a series of compounds with their measured reactivity (or biological activity). For the analogues of this compound, a QSAR study might involve:

Synthesizing a diverse library of analogues: This would include variations in substituents, isomers, and ester groups.

Measuring the reaction rates: The rate of reaction of each analogue with a standard nucleophile (e.g., a specific amine) would be determined under controlled conditions.

Calculating molecular descriptors: A variety of electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., logP) descriptors would be calculated for each analogue.

Developing a mathematical model: Statistical methods would be used to develop an equation that relates the molecular descriptors to the observed reaction rates.

Such a study would provide valuable insights into the factors governing the reactivity of this class of compounds and would be a powerful tool for designing new analogues with specific reactivity profiles for various synthetic applications.

Future Directions and Emerging Research Avenues for Methyl 3 Chlorosulfonyl Methyl Benzoate

Development of Novel Catalytic Systems for its Transformations

The development of advanced catalytic systems is crucial for enhancing the efficiency, selectivity, and environmental sustainability of reactions involving sulfonyl chlorides. researchgate.net While traditional methods often rely on stoichiometric reagents, modern research is focused on catalytic approaches to minimize waste and improve reaction control.

Future research in this area could focus on:

Transition Metal Catalysis: Exploring a wider range of transition metal catalysts, beyond the commonly used copper and palladium, could lead to novel transformations of the chlorosulfonylmethyl group. researchgate.net For instance, nickel-catalyzed cross-coupling reactions have shown promise for the synthesis of unsymmetrical thioethers from sulfonyl chlorides. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and powerful tool for generating sulfonyl radicals. acs.org Investigating the application of various photocatalysts, including iridium and ruthenium complexes, as well as heterogeneous catalysts like potassium poly(heptazine imide), could enable new carbon-sulfur bond-forming reactions under gentle conditions. acs.orgacs.org

Enzyme-Mediated Reactions: Biocatalysis presents an environmentally friendly approach to chemical synthesis. Exploring the potential of enzymes to catalyze transformations of Methyl 3-[(chlorosulfonyl)methyl]benzoate could lead to highly selective and sustainable processes.

Catalyst TypePotential TransformationAdvantages
Transition Metal (e.g., Ni, Pd) Cross-coupling reactions (e.g., C-S, C-C bond formation)High efficiency, broad substrate scope
Photoredox (e.g., Ir, Ru complexes) Radical-mediated reactions, sulfonylation of olefinsMild reaction conditions, high functional group tolerance
Enzymatic Enantioselective transformationsHigh selectivity, environmentally benign

Exploration of Photochemical and Electrochemical Reaction Pathways

The use of light and electricity as reagents offers unique opportunities to drive chemical reactions that are often inaccessible through traditional thermal methods. nih.govresearchgate.net

Photochemical Pathways:

The photolysis of benzylic sulfonyl compounds is known to proceed through the formation of benzyl (B1604629) and sulfonyl radicals. cdnsciencepub.com This opens up avenues for a variety of synthetic applications, including the preparation of sulfones and sulfinic acids. cdnsciencepub.com Future research could explore the specific photochemical behavior of this compound, focusing on:

Intramolecular Cyclizations: Investigating the possibility of light-induced intramolecular reactions to form novel cyclic structures.

Photo-induced Radical Additions: Utilizing the photogenerated sulfonyl radical in addition reactions with various unsaturated compounds. magtech.com.cn

Electrochemical Pathways:

Electrosynthesis is gaining attention as a green and efficient method for chemical synthesis, as it often avoids the need for harsh oxidants or reductants. researchgate.netnih.gov Research in this area for this compound could include:

Electrochemical Reduction: Cathodic reduction of the sulfonyl chloride group could provide a controlled method for generating sulfonyl radicals or other reactive intermediates. researchgate.net

Electrochemical Oxidative Coupling: Exploring the coupling of electrochemically generated intermediates with other molecules to form new bonds. chemistryviews.org For example, an electrochemical method for the trifluoromethylchlorosulfonylation of alkenes has been recently developed. chemrxiv.org

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Production

Flow chemistry and automated synthesis are transforming the way chemicals are produced, offering advantages in terms of safety, efficiency, and scalability. mdpi.com

Flow Chemistry:

The synthesis of sulfonyl chlorides can be highly exothermic and may involve hazardous reagents, making flow chemistry an attractive alternative to traditional batch processes. rsc.org Continuous flow systems allow for better control over reaction parameters such as temperature and mixing, leading to improved safety and product quality. mdpi.comrsc.org Recent studies have demonstrated the successful use of flow reactors for the synthesis of aryl sulfonyl chlorides. mdpi.comresearchgate.net Applying these principles to the production of this compound could enable:

Safer and More Efficient Synthesis: Minimizing the accumulation of hazardous intermediates and improving heat transfer. rsc.org

Scalable Production: Facilitating the production of larger quantities of the compound in a controlled and reproducible manner. mdpi.com

Automated Synthesis:

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and explore a diverse chemical space. Integrating the synthesis and transformations of this compound into such platforms would enable:

High-Throughput Screening: Accelerating the discovery of new reactions and optimal conditions.

Library Synthesis: Facilitating the rapid generation of libraries of derivatives for biological screening and materials science applications.

TechnologyKey Advantages for this compound
Flow Chemistry Improved safety, enhanced reaction control, scalability. mdpi.comrsc.org
Automated Synthesis High-throughput screening of reaction conditions, rapid library generation.

Investigation of Unexplored Rearrangement Reactions Involving the Chlorosulfonylmethyl Group

Rearrangement reactions are fundamental transformations in organic chemistry that can lead to the formation of complex molecular architectures from simple starting materials. wiley-vch.delibretexts.org While rearrangements involving many functional groups are well-documented, those specifically involving the chlorosulfonylmethyl group remain relatively unexplored.

Future research could focus on:

Acid-Catalyzed Rearrangements: Investigating the behavior of this compound under strongly acidic conditions to see if rearrangements similar to the Wagner-Meerwein or pinacol (B44631) rearrangements can be induced. libretexts.orgmsu.edu

Base-Induced Rearrangements: Exploring the possibility of base-mediated rearrangements, which could lead to novel skeletal structures.

Photochemical or Thermal Rearrangements: Investigating whether light or heat can trigger rearrangements of the chlorosulfonylmethyl group, potentially leading to the formation of isomeric products with unique properties.

Sustainable Synthesis Approaches for this compound and its Downstream Products

The principles of green chemistry are increasingly important in modern chemical synthesis, aiming to reduce the environmental impact of chemical processes. organic-chemistry.org Developing sustainable methods for the synthesis of this compound and its derivatives is a key area for future research.

This could involve:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ionic liquids, or supercritical fluids.

Development of Catalyst Recycling Methods: Designing catalytic systems where the catalyst can be easily recovered and reused, reducing waste and cost. organic-chemistry.org

Atom-Economic Reactions: Focusing on reactions that maximize the incorporation of all atoms from the starting materials into the final product, minimizing the generation of byproducts.

Alternative Chlorinating Agents: Exploring the use of less hazardous chlorinating agents than those traditionally employed for the synthesis of sulfonyl chlorides. researchgate.netorganic-chemistry.org For example, N-chlorosuccinimide has been used as a milder alternative to chlorine gas. organic-chemistry.org

Sustainability ApproachApplication to this compound Synthesis
Greener Solvents Replacing chlorinated solvents with water or bio-based solvents.
Catalyst Recycling Using heterogeneous or magnetically separable catalysts. organic-chemistry.org
Atom Economy Designing addition reactions that avoid the formation of leaving groups.
Alternative Reagents Using N-chlorosuccinimide or other solid chlorinating agents. organic-chemistry.orgresearchgate.netorganic-chemistry.org

Computational Design of Next-Generation Sulfonyl Chloride Reagents

Computational chemistry and molecular modeling have become powerful tools in modern drug discovery and materials science. These methods can be used to predict the properties of molecules and to design new reagents with enhanced reactivity and selectivity.

Future research in this area could involve:

In Silico Screening: Using computational methods to screen virtual libraries of sulfonyl chloride derivatives to identify candidates with desired properties.

Mechanism-Based Design: Employing quantum mechanical calculations to study the reaction mechanisms of sulfonyl chloride transformations in detail, allowing for the rational design of more efficient catalysts and reagents.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the reactivity and other properties of novel sulfonyl chloride reagents.

By leveraging the power of computational chemistry, it may be possible to design next-generation sulfonylating agents based on the this compound scaffold with tailored reactivity for specific applications.

Q & A

Q. Key Reaction Conditions

Reagent/ConditionSpecification
SolventDichloromethane (DCM) or DMF
Temperature0–5°C (initial), then room temperature
CatalystNone required; exothermic reaction
Yield (Typical)60–75% (lab-scale)

Reference Synthesis : Similar protocols for methyl 4-(chlorosulfonyl)benzoate use DMF and Cs₂CO₃ at 80°C for sulfonamide coupling .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Essential Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic peaks:
  • Methyl ester (~δ 3.9 ppm, singlet).
  • Chlorosulfonyl-methyl protons (δ 4.2–4.5 ppm, split due to adjacent SO₂Cl group) .
    • ¹³C NMR : Confirm carbonyl (C=O, ~165–170 ppm) and sulfonyl (SO₂, ~55–60 ppm) signals.
  • HRMS : Verify molecular ion ([M+H]⁺ or [M-H]⁻) and isotopic pattern matching Cl (3:1 ratio for ³⁵Cl/³⁷Cl).
  • X-ray Crystallography : Resolve steric effects near the sulfonyl group (e.g., non-bonded Cl⋯H interactions, as seen in benzisoxazole derivatives ).

Q. Example Spectral Data :

TechniqueExpected Signal
¹H NMR (CDCl₃)δ 8.1 (aromatic H), 4.4 (–CH₂SO₂Cl), 3.9 (–OCH₃)
HRMS (ESI+)m/z calc. for C₉H₉ClO₄S: 272.9854

Basic: How should this compound be stored to maintain stability?

Q. Methodological Answer :

  • Storage Conditions :
    • Temperature : –20°C (long-term) or 4°C (short-term).
    • Environment : Argon or nitrogen atmosphere to prevent hydrolysis of the sulfonyl chloride group.
    • Container : Amber glass vial to limit light-induced degradation.

Rationale : The chlorosulfonyl group is moisture-sensitive. Similar esters (e.g., benzyl benzoate) degrade at room temperature if exposed to humidity .

Advanced: How does the chlorosulfonyl group influence reactivity in nucleophilic substitution reactions?

Methodological Answer :
The –SO₂Cl moiety is highly electrophilic, enabling reactions with:

  • Amines : Form sulfonamides (e.g., coupling with aryl amines in DMF/K₂CO₃ at 60°C).
  • Alcohols : Generate sulfonate esters (requires base, e.g., pyridine).

Q. Mechanistic Insight :

  • Catalyst Impact : FeCl₃ accelerates chlorination in related systems (e.g., 3-Chloro-4-(methylsulfanyl)benzoic acid synthesis ).
  • Side Reactions : Competing hydrolysis to –SO₃H under aqueous conditions. Mitigate by using anhydrous solvents.

Advanced: What are the emerging applications of this compound in pharmaceutical intermediates?

Q. Methodological Answer :

  • Drug Synthesis : Acts as a sulfonylating agent for:
    • Anticonvulsants : Analogous to zonisamide (a 1,2-benzisoxazole derivative ).
    • Herbicides : Sulfonylurea precursors (e.g., ethametsulfuron-methyl ).
  • Biological Probes : Functionalization via click chemistry (e.g., coupling with azide-bearing biomolecules).

Case Study : Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate derivatives exhibit antimicrobial activity, suggesting potential for structural optimization .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Methodological Answer :
Stepwise Troubleshooting :

Purity Check : Run HPLC (C18 column, MeCN/H₂O gradient) to detect impurities.

Isotopic Analysis : Confirm ³⁵Cl/³⁷Cl splitting in MS (e.g., 3:1 peak ratio).

Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA).

Example : Crystal packing effects (e.g., van der Waals interactions in benzisoxazoles) can distort NMR signals; X-ray data clarifies structural anomalies .

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